Cas no 482-28-0 (1H-Indole-3-ethanol,2-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]oct-2-yl]-)
![1H-Indole-3-ethanol,2-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]oct-2-yl]- structure](https://pt.kuujia.com/scimg/cas/482-28-0x500.png)
482-28-0 structure
Nome do Produto:1H-Indole-3-ethanol,2-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]oct-2-yl]-
1H-Indole-3-ethanol,2-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]oct-2-yl]- Propriedades químicas e físicas
Nomes e Identificadores
-
- 1H-Indole-3-ethanol,2-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]oct-2-yl]-
- Cinchonamine
- 2-[2-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-1H-indol-3-yl]ethanol
- SCHEMBL178054
- Cinchonamin
- 482-28-0
- NS00042350
- DTXSID90878432
- SMR000224771
- SCHEMBL178055
- CHEMBL1545942
- 2-[2-(5-Vinyl-1-azabicyclo[2.2.2]oct-2-yl)-1H-indol-3-yl]ethanol
- AB00562937-06
- BDBM50419186
- 1H-Indole-3-ethanol, 2-(5-ethenyl-1-azabicyclo[2.2.2]oct-2-yl)-, [1S-(1.alpha.,2.alpha.,4.alpha.,5.beta.)]-
- 2-[2-(5-Vinyl-1-azabicyclo[2.2.2]oct-2-yl)-1H-indol-3-yl]ethanol #
- MLS000701616
- HMS2520B09
- YAUKSCGKZYUZRH-UHFFFAOYSA-N
- AE-562/12222303
- Q27149729
- CHEBI:80687
-
- Inchi: InChI=1S/C19H24N2O/c1-2-13-12-21-9-7-14(13)11-18(21)19-16(8-10-22)15-5-3-4-6-17(15)20-19/h2-6,13-14,18,20,22H,1,7-12H2/t13-,14?,18-/m0/s1
- Chave InChI: YAUKSCGKZYUZRH-LWINWCPBSA-N
- SMILES: OCCC1C2=CC=CC=C2NC=1[C@@H]1CC2CCN1C[C@@H]2C=C
Propriedades Computadas
- Massa Exacta: 296.18902
- Massa monoisotópica: 296.189
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 22
- Contagem de Ligações Rotativas: 4
- Complexidade: 412
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 3
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 39.3A^2
- XLogP3: 2.9
Propriedades Experimentais
- Densidade: 1.0689 (rough estimate)
- Ponto de Fusão: 186°; mp 194°
- Ponto de ebulição: 438°C (rough estimate)
- Ponto de Flash: 242.8°C
- Índice de Refracção: 1.5600 (estimate)
- PSA: 39.26
- pka: pK in 80% methyl Cellosolve: 8.28(at 25℃)
- Rotação Específica: D20 +123° (c = 0.66 in ethanol)
1H-Indole-3-ethanol,2-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]oct-2-yl]- Literatura Relacionada
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David G. Smith,Naveed Sajid,Simone Rehn,Ramya Chandramohan,Isaac J. Carney,Misbahul A. Khan,Elizabeth J. New Analyst 2016 141 4608
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2. Measurements and analysis of excess volumes of some alkan-2-one-1-chloroalkane mixtures using Nitta–Chao and Prigogine–Flory–Patterson modelsJosé M. Pico,Consolación P. Menaut,E. Jiménez,José L. Legido,Jesefa Fernández,M. Inmaculada Paz Andrade J. Chem. Soc. Faraday Trans. 1996 92 4453
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